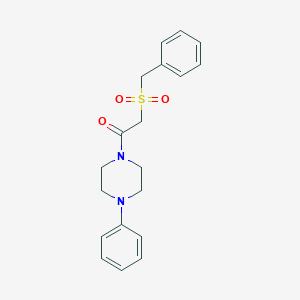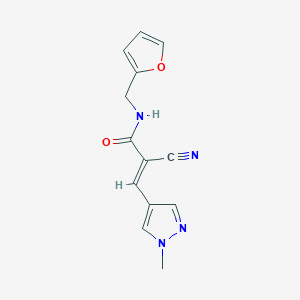
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has been found to possess various biological activities, including anti-inflammatory and antitumor properties.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses and cell survival. It has also been suggested that it may act by inducing the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines in lipopolysaccharide-stimulated macrophages. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the cleavage of various cellular proteins and DNA fragmentation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide in lab experiments include its ability to inhibit the production of inflammatory cytokines and chemokines and induce apoptosis in cancer cells. However, the limitations include its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on (E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail, including its effects on the regulation of gene expression and signal transduction pathways. Additionally, further studies are needed to evaluate its pharmacokinetics and toxicity in vivo.
Synthesemethoden
The synthesis of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide has been reported in the literature. One of the methods involves the reaction of furan-2-carbaldehyde, 1-methyl-4-pyrazolecarboxylic acid, and ethyl cyanoacetate in the presence of triethylamine and acetic anhydride. The reaction mixture is then heated under reflux for several hours to give the desired product. Another method involves the reaction of furan-2-carboxaldehyde, 1-methyl-4-pyrazolecarboxylic acid, and malononitrile in the presence of piperidine and acetic acid. The reaction mixture is then heated under reflux for several hours to give the desired product.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide has been found to possess various biological activities, including anti-inflammatory and antitumor properties. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. It has also been found to induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-17-9-10(7-16-17)5-11(6-14)13(18)15-8-12-3-2-4-19-12/h2-5,7,9H,8H2,1H3,(H,15,18)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPMZARKPCNZHJ-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C(C#N)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

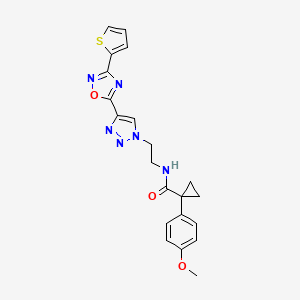
![Tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2723241.png)
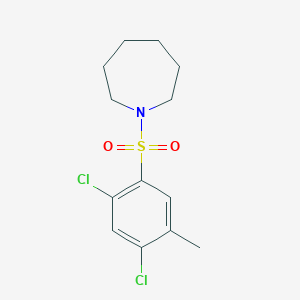
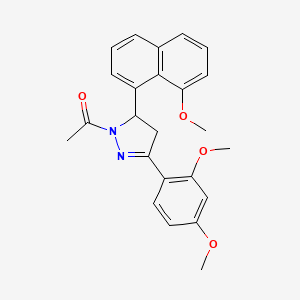
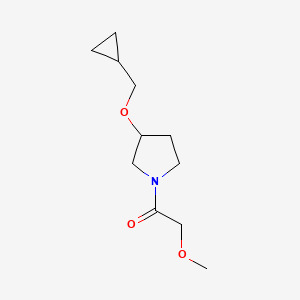
![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2723247.png)
![4-(4-fluorobenzyl)-3-{[4-fluoro-3-(trifluoromethyl)benzyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2723249.png)
![2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2723250.png)
![2-{13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2723251.png)

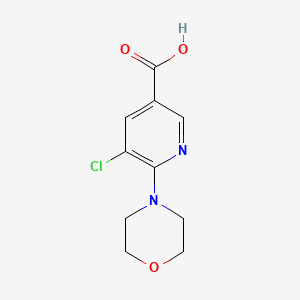
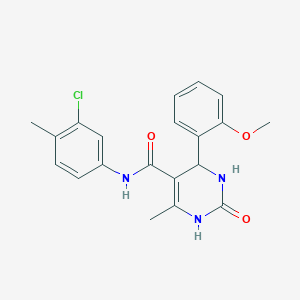
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2723258.png)
